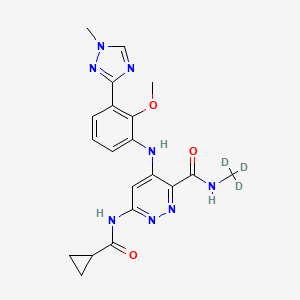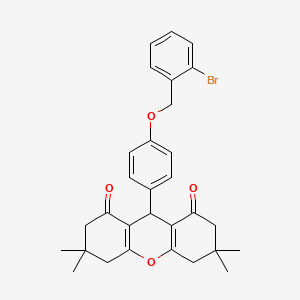
Brilaroxazin
Übersicht
Beschreibung
Es handelt sich um einen multimodalen Modulator von Serotonin- und Dopaminrezeptoren, der vielversprechend für die Behandlung verschiedener neuropsychiatrischer und entzündlicher Erkrankungen ist, darunter Schizophrenie, bipolare Störung, schwere depressive Störung, Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung und Psychose im Zusammenhang mit Alzheimer- und Parkinson-Krankheiten .
Wissenschaftliche Forschungsanwendungen
Brilaroxazine has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying receptor modulation and structure-activity relationships.
Biology: Brilaroxazine is used to investigate the role of serotonin and dopamine receptors in various biological processes.
Medicine: It is being explored for its therapeutic potential in treating neuropsychiatric and inflammatory disorders.
Industry: Brilaroxazine’s unique properties make it a valuable candidate for developing new pharmaceuticals and therapeutic agents
Wirkmechanismus
Target of Action
Brilaroxazine, also known as RP5063, is a multimodal modulator of several serotonin and dopamine receptors . It exhibits high binding affinity for the D2, D3, D4, 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT7 receptors . These receptors are associated with multiple psychological disorders .
Mode of Action
Brilaroxazine acts as a potent partial agonist of D2, D3, D4 and 5-HT1A receptors , and as an antagonist of 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6 and 5-HT7 receptors . This unique interaction with its targets results in the stabilization of the serotonin/dopamine system, a key determinant of the pathogenesis of schizophrenia and other associated neuropsychiatric disorders .
Biochemical Pathways
The biochemical pathways affected by Brilaroxazine primarily involve the modulation of serotonin and dopamine neurotransmitter systems . By acting as a partial agonist or antagonist at various serotonin and dopamine receptors, Brilaroxazine can influence the signaling pathways associated with these neurotransmitters, thereby affecting the symptoms of neuropsychiatric disorders .
Pharmacokinetics
Brilaroxazine has a substantial and relatively rapid oral absorption, with linear (dose-proportional) increases in maximum concentration (Cmax) and area under the curve (AUC) . The compound is primarily metabolized in the liver, mostly via CYP3A4 (64%) and CYP2D6 (17%) . Its bioavailability is greater than 80% .
Result of Action
The molecular and cellular effects of Brilaroxazine’s action are primarily due to its modulation of serotonin and dopamine receptors . This can lead to changes in neurotransmitter signaling, which can help stabilize the serotonin/dopamine system and mitigate the symptoms of neuropsychiatric disorders .
Action Environment
For instance, a clinical drug-drug interaction study investigating the potential effect of the CYP3A4 enzyme on Brilaroxazine in healthy subjects supports no clinically significant interaction when combined with a CYP3A4 inhibitor .
Biochemische Analyse
Biochemical Properties
Brilaroxazine is a multimodal modulator of several serotonin and dopamine receptors . It interacts with the serotonin 5-HT 1A, 5-HT 2A, 5-HT 2B, and 5-HT 7 receptors and D 2, D 3, D 4 dopamine receptors . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
The effects of Brilaroxazine on cells are primarily due to its interaction with various neurotransmitter receptors. By modulating these receptors, Brilaroxazine can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Brilaroxazine exerts its effects at the molecular level through binding interactions with biomolecules, specifically neurotransmitter receptors. It acts as a modulator of several serotonin and dopamine receptors, which can lead to changes in gene expression and potentially influence enzyme activity .
Temporal Effects in Laboratory Settings
As an investigational drug, studies are ongoing to determine its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Brilaroxazine at different dosages in animal models are being studied. These studies aim to identify any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Given its interactions with several serotonin and dopamine receptors, it is likely involved in the metabolic pathways of these neurotransmitters .
Transport and Distribution
The transport and distribution of Brilaroxazine within cells and tissues are areas of active research. Its interactions with various neurotransmitter receptors suggest that it may be transported and distributed in a manner similar to these neurotransmitters .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Synthese von Brilaroxazin erfolgt in mehreren Schritten, beginnend mit der Herstellung der Benzoxazinon-Kernstruktur. Der Prozess umfasst typischerweise:
Bildung des Benzoxazinon-Kerns: Dies beinhaltet die Reaktion von 2,3-Dichlorphenylpiperazin mit einem geeigneten Butoxyderivat unter kontrollierten Bedingungen.
Kupplungsreaktionen: Das Zwischenprodukt wird dann mit verschiedenen Reagenzien gekoppelt, um die gewünschten funktionellen Gruppen einzuführen.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert, mit strengen Qualitätskontrollmaßnahmen, um die Konsistenz zu gewährleisten. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Skalierbarkeit verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Brilaroxazin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern, was möglicherweise die pharmakologischen Eigenschaften der Verbindung beeinflusst.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Verschiedene Halogenierungsmittel und Nucleophile werden unter kontrollierten Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Oxide ergeben, während die Substitution neue funktionelle Gruppen einführen kann, was möglicherweise zu neuen Derivaten mit einzigartigen Eigenschaften führt .
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Chemie: Es dient als Modellverbindung für die Untersuchung der Rezeptormodulation und der Struktur-Wirkungs-Beziehungen.
Biologie: this compound wird verwendet, um die Rolle von Serotonin- und Dopaminrezeptoren in verschiedenen biologischen Prozessen zu untersuchen.
Medizin: Es wird auf sein therapeutisches Potenzial bei der Behandlung neuropsychiatrischer und entzündlicher Erkrankungen untersucht.
Industrie: Die einzigartigen Eigenschaften von this compound machen es zu einem wertvollen Kandidaten für die Entwicklung neuer Arzneimittel und Therapeutika
Wirkmechanismus
This compound wirkt als partieller Agonist an Dopamin-D2-, D3- und D4-Rezeptoren sowie an Serotonin-5-HT1A- und 5-HT2A-Rezeptoren. Es fungiert auch als Antagonist an Serotonin-5-HT2B- und 5-HT7-Rezeptoren. Dieser vielschichtige Mechanismus trägt dazu bei, das Serotonin-Dopaminsystem zu stabilisieren, das für die Pathogenese von Schizophrenie und anderen neuropsychiatrischen Erkrankungen entscheidend ist .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Aripiprazol: Ein weiteres atypisches Antipsychotikum mit partieller Agonistenaktivität an Dopamin-D2- und Serotonin-5-HT1A-Rezeptoren.
Brexpiprazol: Ähnlich wie Aripiprazol, aber mit einem anderen Rezeptorbindungsprofil.
Cariprazin: Ein Dopamin-D3-präferierender D3/D2-Rezeptor-partieller Agonist mit zusätzlicher Aktivität an Serotoninrezeptoren
Einzigartigkeit von Brilaroxazin
Das einzigartige Rezeptorbindungsprofil von this compound, einschließlich seiner hohen Affinität zu mehreren Serotonin- und Dopaminrezeptoren, unterscheidet es von anderen Antipsychotika. Seine Fähigkeit, sowohl Serotonin- als auch Dopaminsysteme mit reduzierten Nebenwirkungen zu modulieren, macht es zu einem vielversprechenden Kandidaten für die Behandlung verschiedener neuropsychiatrischer Erkrankungen .
Eigenschaften
IUPAC Name |
6-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25Cl2N3O3/c23-17-4-3-5-19(22(17)24)27-11-9-26(10-12-27)8-1-2-13-29-16-6-7-20-18(14-16)25-21(28)15-30-20/h3-7,14H,1-2,8-13,15H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKMNTBZJOXTJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)OCC(=O)N3)C4=C(C(=CC=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001136921 | |
| Record name | 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001136921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239729-06-6 | |
| Record name | 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2H-1,4-benzoxazin-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1239729-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-(4-(2,3-Dichlorophenyl)-piperazin-1-yl)-butoxy)-2H-benzo(b)(1,4)oxazin-3(4H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239729066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brilaroxazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09226 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001136921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRILAROXAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8L60BA01I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]-6-(1,6-naphthyridin-2-ylamino)pyridine-3-carboxamide](/img/structure/B606287.png)
![(7S)-3-fluoro-4-[3-(8-fluoro-1-methyl-2,4-dioxoquinazolin-3-yl)-2-methylphenyl]-7-(2-hydroxypropan-2-yl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide](/img/structure/B606288.png)









